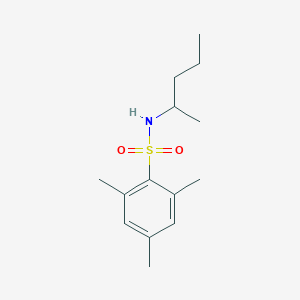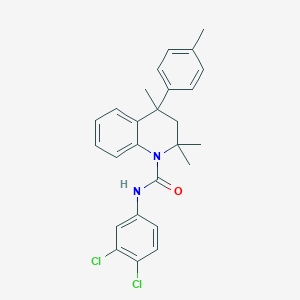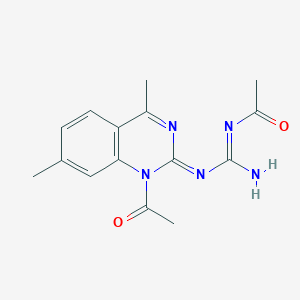
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE
Descripción general
Descripción
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is an organic compound characterized by the presence of a sulfonyl group attached to a 2,4,6-trimethylphenyl ring and an amine group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE typically involves the reaction of 2,4,6-trimethylbenzenesulfonyl chloride with a suitable amine under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with the addition of a base like triethylamine to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or sulfonamides.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate under acidic or basic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles such as halogens (chlorine, bromine) or nitro groups in the presence of catalysts like iron(III) chloride or aluminum chloride.
Major Products:
Oxidation: Sulfonic acids or sulfonamides.
Reduction: Sulfides or thiols.
Substitution: Halogenated or nitrated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamides and other sulfur-containing compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly in the inhibition of serine proteases.
Medicine: Explored for its potential therapeutic applications, including as an antimicrobial or anticancer agent.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of more complex molecules.
Mecanismo De Acción
The mechanism of action of 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with amino acid residues in the active site of enzymes, leading to inhibition of enzyme activity. This interaction can disrupt normal biochemical pathways, resulting in the desired therapeutic or inhibitory effects.
Comparación Con Compuestos Similares
- (3-methylbutyl)[(2,4,6-trimethylphenyl)methyl]amine
- Acetoxime O-(2,4,6-trimethylphenylsulfonate)
Comparison: 2,4,6-TRIMETHYL-N-(PENTAN-2-YL)BENZENE-1-SULFONAMIDE is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity patterns, stability, and efficacy in various applications. For instance, the presence of the sulfonyl group can enhance its ability to interact with biological targets, making it a more potent inhibitor compared to other related compounds.
Propiedades
Fórmula molecular |
C14H23NO2S |
|---|---|
Peso molecular |
269.4g/mol |
Nombre IUPAC |
2,4,6-trimethyl-N-pentan-2-ylbenzenesulfonamide |
InChI |
InChI=1S/C14H23NO2S/c1-6-7-13(5)15-18(16,17)14-11(3)8-10(2)9-12(14)4/h8-9,13,15H,6-7H2,1-5H3 |
Clave InChI |
QISAWUNBCUVJIV-UHFFFAOYSA-N |
SMILES |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
SMILES canónico |
CCCC(C)NS(=O)(=O)C1=C(C=C(C=C1C)C)C |
Origen del producto |
United States |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-[2-(4-bromophenyl)vinyl]-3-(2-hydroxyethyl)-4(3H)-quinazolinone](/img/structure/B430534.png)
![1-[4-(4-chlorophenyl)-2,2,4-trimethyl-3H-quinolin-1-yl]-2-(4-methylpiperidin-1-yl)ethanone](/img/structure/B430538.png)
![4,4,8-trimethyl-2-(2-propoxyphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430541.png)

![methyl (2Z)-2-[2-[(4-fluorobenzoyl)amino]-4-oxo-1,3-thiazol-5-ylidene]acetate](/img/structure/B430543.png)


![methyl (2Z)-[2-{[(4-methylphenyl)carbonyl]amino}-4-oxo-1,3-thiazol-5(4H)-ylidene]ethanoate](/img/structure/B430546.png)


![2,2,4-Trimethyl-1-[(4-methyl-1-piperidinyl)acetyl]-4-phenyl-1,2,3,4-tetrahydroquinoline](/img/structure/B430550.png)
![2-(3,5-dimethylphenyl)-4,4,6,8-tetramethyl-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430551.png)
![7-methoxy-4,4-dimethyl-2-(2-methylphenyl)-4,5-dihydroisothiazolo[5,4-c]quinoline-1(2H)-thione](/img/structure/B430553.png)
